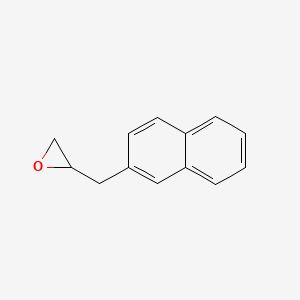

2-(Naphthalen-2-ylmethyl)oxirane

Description

Properties

IUPAC Name |

2-(naphthalen-2-ylmethyl)oxirane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12O/c1-2-4-12-7-10(8-13-9-14-13)5-6-11(12)3-1/h1-7,13H,8-9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKFXIJGSHYFEJE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(O1)CC2=CC3=CC=CC=C3C=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity, Reaction Mechanisms, and Stereochemical Aspects of Oxirane Ring Transformations

Nucleophilic Ring-Opening Reactionsbenchchem.combenchchem.comwikipedia.orgscirp.orgkhanacademy.orgresearchgate.netorganic-chemistry.orgresearchgate.net

The oxirane ring is susceptible to cleavage by a wide array of nucleophiles. nih.gov These reactions can be catalyzed by either acid or base. libretexts.org Under acidic conditions, the epoxide oxygen is protonated, activating the ring toward nucleophilic attack. In basic or neutral conditions, strong nucleophiles can directly attack the epoxide ring. researchgate.net The high ring strain of epoxides, compared to other cyclic ethers, drives these reactions to completion. researchgate.netlibretexts.org

The reaction of epoxides with amines is a fundamental method for the synthesis of β-amino alcohols, which are valuable intermediates in the preparation of biologically active molecules. scirp.orgrsc.org This transformation, known as aminolysis, can be performed with or without a catalyst. organic-chemistry.org The use of catalysts, such as zinc(II) perchlorate, can enhance the reaction's efficiency and selectivity. organic-chemistry.org

The ring-opening of unsymmetrical epoxides like 2-(naphthalen-2-ylmethyl)oxirane with amines can lead to two regioisomers. Generally, under neutral or basic conditions, the amine preferentially attacks the less sterically hindered carbon atom. researchgate.net This is a substrate-controlled process. rsc.org However, catalyst-controlled regioselectivity has been achieved using specific catalysts, such as a cationic aluminum salen complex, which can direct the nucleophilic attack to a specific carbon, even in unbiased epoxides. rsc.org The stereochemistry of the reaction is typically an anti-addition, resulting in a trans-configured β-amino alcohol. khanacademy.org

| Amine Nucleophile | Reaction Conditions | Major Product | Minor Product | Reference |

|---|---|---|---|---|

| Aniline | Acetic acid, solvent-free | 1-Anilino-3-(naphthalen-2-yl)propan-2-ol | 2-Anilino-3-(naphthalen-2-yl)propan-1-ol | rsc.org |

| Diisopropylamine | Cationic Al-salen catalyst | Catalyst-dependent | Catalyst-dependent | rsc.org |

The nucleophilic ring-opening of epoxides with amines generally proceeds through an S(_N)2 mechanism. libretexts.org In this pathway, the amine directly attacks one of the electrophilic carbon atoms of the oxirane ring, leading to the simultaneous breaking of the C-O bond and the formation of the C-N bond. This results in an inversion of configuration at the carbon center that is attacked. khanacademy.org The reaction is driven by the release of the ring strain in the three-membered epoxide ring. researchgate.net Under acidic conditions, the mechanism can have some S(_N)1 character, where the protonated epoxide opens to form a carbocation-like transition state, which is then attacked by the nucleophile. libretexts.org

Epoxides can react with hydrohalic acids (HX) to yield halohydrins, which are compounds containing a halogen and a hydroxyl group on adjacent carbons. wikipedia.org This reaction is a common method for preparing these valuable synthetic intermediates. wikipedia.org The reaction proceeds via an anti-addition, resulting in a trans stereochemistry of the halogen and hydroxyl groups. khanacademy.org

The oxirane ring of 2-(naphthalen-2-ylmethyl)oxirane can be opened by a variety of other nucleophiles besides amines and halides. nih.gov

Oxygen Nucleophiles: In the presence of an acid catalyst, alcohols can open the epoxide ring to form alkoxy alcohols. libretexts.org Basic hydrolysis with aqueous hydroxide (B78521) leads to the formation of 1,2-diols. libretexts.org

Carbon Nucleophiles: Organometallic reagents, such as Grignard reagents (RMgX) and organolithium compounds (RLi), are potent carbon nucleophiles that readily open the epoxide ring. libretexts.orgmasterorganicchemistry.com The reaction typically occurs at the less substituted carbon via an S(_N)2 mechanism, leading to the formation of a new carbon-carbon bond. libretexts.orgmasterorganicchemistry.com Cyanide ions (CN) can also act as carbon nucleophiles, yielding β-hydroxy nitriles. nih.gov

| Nucleophile | Product Type | Reaction Conditions | Reference |

|---|---|---|---|

| Methanol (in acid) | Alkoxy alcohol | Acidic | libretexts.org |

| Water (in base) | 1,2-Diol | Basic | libretexts.org |

| Methylmagnesium bromide (Grignard) | Alcohol | Anhydrous ether | libretexts.org |

| Sodium cyanide | β-Hydroxy nitrile | Aqueous/Organic | nih.gov |

The stereochemical outcome of the nucleophilic ring-opening of epoxides is highly dependent on the reaction mechanism. For S(_N)2-type reactions, which are common under basic or neutral conditions with strong nucleophiles, the attack occurs from the backside, leading to an inversion of stereochemistry at the attacked carbon center. khanacademy.orgmasterorganicchemistry.com This results in an anti-addition of the nucleophile and the resulting hydroxyl group. When the reaction proceeds with S(_N)1 character, particularly under acidic conditions where a carbocationic intermediate is stabilized, a mixture of stereoisomers can be formed. However, for many epoxides, the S(_N)2 pathway is dominant, allowing for a high degree of stereochemical control. libretexts.org

Catalytic Promotion of Ring-Opening Reactions (e.g., Lewis Acid Catalysis)

The inherent ring strain of the oxirane in 2-(naphthalen-2-ylmethyl)oxirane makes it susceptible to ring-opening reactions, a process that can be significantly accelerated by catalysts, particularly Lewis acids. Lewis acids function by coordinating to the lone pair of electrons on the epoxide oxygen atom. youtube.com This coordination polarizes the carbon-oxygen bonds, making the carbon atoms more electrophilic and thus more vulnerable to nucleophilic attack. researchgate.netnih.gov

The mechanism of Lewis acid-catalyzed ring-opening can be viewed as a hybrid between an S_N1 and S_N2 pathway. libretexts.org The coordination of the Lewis acid to the oxygen creates a better leaving group, and as the nucleophile attacks, the C-O bond begins to break. libretexts.org This process generates a transition state with significant positive charge buildup on the carbon atom. researchgate.netlibretexts.org For an unsymmetrical epoxide like 2-(naphthalen-2-ylmethyl)oxirane, the nucleophilic attack is regioselective. The attack generally occurs at the more sterically hindered carbon atom if the transition state has substantial carbocationic character, as this position is better able to stabilize the developing positive charge through resonance with the naphthalene (B1677914) ring. Conversely, under conditions favoring a more S_N2-like character, the nucleophile will attack the less sterically hindered carbon. researchgate.net

Various Lewis acids can be employed to catalyze this transformation, including metal triflates and metal halides. researchgate.netresearchgate.net For instance, frustrated Lewis pairs (FLPs) have been shown to mediate the ring-opening of epoxides like 2-phenyloxirane, where the Lewis acidic borane (B79455) moiety activates the epoxide. researchgate.net This activation is followed by nucleophilic attack from the phosphine (B1218219) component of a second FLP molecule, which behaves as a catalyst. researchgate.net

Table 1: Examples of Lewis Acids in Epoxide Ring-Opening

| Lewis Acid Type | Example | Role in Reaction | Reference |

|---|---|---|---|

| Metal Halides | Tin(IV) chloride (SnCl₄) | Activates the epoxide ring for nucleophilic attack by amines under solvent-free conditions. | researchgate.net |

| Metal Triflates | Yttrium triflate (Y(OTf)₃) | Catalyzes the ring-opening of epoxides with lithium enolates. | researchgate.net |

| Frustrated Lewis Pairs | tBu₂PCH₂BPh₂ | The borane center acts as the Lewis acid, activating the epoxide for ring-opening. | researchgate.net |

| Organometallics | Ferrocenium tetrafluoroborate | Acts as an efficient Lewis acid catalyst for the aminolysis of various epoxides. | researchgate.net |

Oxidation and Reduction Pathways of the Oxirane Ring

The oxirane ring of 2-(naphthalen-2-ylmethyl)oxirane can undergo both oxidation and reduction, leading to the formation of diols and alcohols, respectively. These transformations are fundamental in synthetic organic chemistry.

The oxidation of the oxirane ring, most commonly achieved through hydrolysis, yields a vicinal diol (a 1,2-diol). This reaction can be catalyzed by either acid or base. libretexts.org

Under acidic conditions, the epoxide oxygen is first protonated, which activates the ring for nucleophilic attack by water. libretexts.org The attack occurs via an S_N2-like mechanism, leading to the formation of a product where the two hydroxyl groups are in a trans configuration relative to each other. libretexts.org For 2-(naphthalen-2-ylmethyl)oxirane, this would result in the formation of 1-(naphthalen-2-yl)propane-2,3-diol. The regioselectivity of the attack depends on the reaction conditions, but in acid-catalyzed hydrolysis, the water molecule typically attacks the more substituted carbon atom that can better stabilize the partial positive charge in the transition state. libretexts.org

Basic hydrolysis also proceeds via an S_N2 mechanism, with a hydroxide ion acting as the nucleophile. libretexts.org In this case, the attack occurs at the less sterically hindered carbon atom. libretexts.org The initial product is an alkoxide, which is then protonated by water to give the final trans-diol. libretexts.org

The oxirane ring can be reduced to an alcohol through the use of hydride reducing agents or catalytic hydrogenation. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent that readily reduces epoxides. masterorganicchemistry.com The reaction involves the nucleophilic attack of a hydride ion (H⁻) from LiAlH₄ onto one of the epoxide's carbon atoms. davuniversity.orgkhanacademy.org This S_N2 attack opens the strained ring to form an alkoxide intermediate. A subsequent acidic or aqueous workup protonates the alkoxide to yield the final alcohol product. davuniversity.org

For 2-(naphthalen-2-ylmethyl)oxirane, the hydride attack can, in principle, occur at either C1 or C2 of the oxirane ring. The regioselectivity is often governed by steric factors, with the hydride preferentially attacking the less substituted carbon atom. This would lead to the formation of 1-(naphthalen-2-yl)propan-2-ol.

Alternatively, catalytic hydrogenation using hydrogen gas (H₂) and a metal catalyst like palladium on carbon (Pd/C) can also achieve this reduction.

Table 2: Reduction of 2-(Naphthalen-2-ylmethyl)oxirane

| Reagent | Product | Mechanism | Reference |

|---|---|---|---|

| Lithium Aluminum Hydride (LiAlH₄) | 1-(Naphthalen-2-yl)propan-2-ol | Nucleophilic attack by hydride ion (S_N2) | davuniversity.org |

| Hydrogen (H₂)/Palladium on Carbon (Pd/C) | 1-(Naphthalen-2-yl)propan-2-ol | Catalytic hydrogenation |

Rearrangement and Isomerization Reactions

In the presence of an acid catalyst, epoxides like 2-(naphthalen-2-ylmethyl)oxirane can undergo rearrangement reactions to form carbonyl compounds, such as aldehydes or ketones. The reaction is initiated by the protonation or coordination of a Lewis acid to the epoxide oxygen. youtube.com This is followed by the cleavage of a carbon-oxygen bond to generate a carbocation intermediate. The stability of this carbocation is a key factor in the reaction outcome. The carbocation can then undergo rearrangement, typically through a 1,2-hydride or 1,2-alkyl shift, to form a more stable carbocation, which then leads to the final product upon deprotonation.

For 2-(naphthalen-2-ylmethyl)oxirane, the formation of a carbocation at the carbon adjacent to the naphthalene ring would be favored due to resonance stabilization. A subsequent 1,2-hydride shift could lead to the formation of a ketone, (naphthalen-2-yl)acetone, after tautomerization of the initial enol product.

Polymerization Studies

While specific polymerization studies focusing solely on 2-(naphthalen-2-ylmethyl)oxirane as the monomer are not prominently documented in the reviewed literature, the structural analogue 2-[(naphthalen-2-yloxy)methyl]oxirane is identified as a monomer used to produce epoxides and other organic compounds. biosynth.com This suggests that oxiranes containing a naphthalene moiety are indeed viable candidates for polymerization.

Generally, the polymerization of epoxides can be initiated by cationic, anionic, or coordination catalysts. In cationic polymerization, a Lewis or Brønsted acid activates the epoxide, which is then attacked by another monomer molecule. This process repeats, leading to the growth of a polymer chain. Given the reactivity of the oxirane ring, it is plausible that 2-(naphthalen-2-ylmethyl)oxirane could serve as a monomer in academic research to synthesize polymers with specific properties imparted by the bulky and aromatic naphthalene group, such as altered thermal stability, refractive index, or photophysical characteristics. Polymers derived from oxiranes, known as polyethers, have a wide range of applications. epa.govepa.gov

Copolymerization with Other Monomers

While specific studies detailing the copolymerization of 2-(Naphthalen-2-ylmethyl)oxirane are not extensively documented in publicly available literature, the principles of epoxide polymerization allow for informed predictions. Functional epoxides are known to undergo copolymerization with a variety of other cyclic monomers. Cationic indium complexes, for example, have proven effective in catalyzing the copolymerization of functionalized epoxides with cyclic ethers such as tetrahydrofuran, oxetane, and oxepane. Similarly, cationic processes can facilitate the copolymerization of epoxides with lactide to form polyesters with block or gradient structures.

The presence of the bulky naphthylmethyl group may influence copolymerization kinetics and monomer reactivity ratios. The anionic copolymerization of epoxides with cyclic anhydrides is another established method, often leading to alternating copolymers. The specific reaction conditions and catalytic systems would need to be optimized to achieve desired copolymer compositions and properties with 2-(Naphthalen-2-ylmethyl)oxirane.

Controlled Polymerization Techniques

Controlled polymerization of 2-(Naphthalen-2-ylmethyl)oxirane can be approached through several established methods for epoxides, enabling the synthesis of polymers with well-defined architectures and molecular weights.

Anionic Ring-Opening Polymerization (AROP): This is a primary method for polymerizing epoxides. researchgate.net It typically involves strong nucleophilic initiators like alkali metal alkoxides. researchgate.net For substituted oxiranes like the target compound, AROP proceeds via a nucleophilic attack on one of the epoxide carbons, leading to ring opening. The bulky naphthylmethyl group would sterically hinder attack at the C2 carbon, favoring nucleophilic attack at the less substituted C3 carbon.

Cationic Ring-Opening Polymerization (CROP): Initiated by Lewis or Brønsted acids, CROP involves the protonation or coordination to the epoxide oxygen, which activates the ring for nucleophilic attack. utoledo.edu This method is versatile for many heterocyclic monomers, including oxiranes. utoledo.eduutoledo.edu The regioselectivity in cationic polymerization is more complex, being influenced by both steric and electronic factors.

Coordination Polymerization: Catalytic systems based on metalloporphyrins or bimetallic complexes (e.g., zinc-cobalt) can also be employed for the controlled polymerization of epoxides, often providing excellent control over stereochemistry and leading to living polymerization characteristics.

These techniques offer pathways to synthesize homopolymers of 2-(Naphthalen-2-ylmethyl)oxirane or to incorporate it into more complex block copolymers.

Studies on the Influence of Naphthalene Substituent on Reactivity and Selectivity

The naphthylmethyl substituent attached to the oxirane ring is not merely a passive appendage; it actively governs the molecule's reactivity and the regioselectivity of its ring-opening reactions. Its influence stems from a combination of its large size (steric effects) and the electronic properties of the aromatic naphthalene system (electronic effects). oregonstate.edu

Steric and Electronic Effects

The interplay between steric and electronic effects dictates the outcome of nucleophilic attack on the epoxide ring under different conditions.

Steric Effects: The most direct influence of the naphthylmethyl group is steric hindrance. Its significant bulk shields the adjacent C2 carbon of the oxirane ring, making it less accessible to nucleophiles. In reactions proceeding under basic or neutral conditions via a classic SN2 mechanism, the nucleophile will preferentially attack the least sterically hindered position, which is the C3 carbon. libretexts.org

Electronic Effects: The electronic nature of the substituent becomes particularly important in acid-catalyzed ring-opening reactions. youtube.com The reaction proceeds through a transition state with significant carbocation character. The naphthylmethyl group, while not directly conjugated to the ring carbons, can have a weak electron-donating inductive effect. More importantly, in an acidic medium, the protonated epoxide's positive charge is better stabilized at the more substituted carbon (C2). oregonstate.eduyoutube.com This electronic stabilization can counteract the steric hindrance, favoring nucleophilic attack at the more substituted C2 position. The outcome often depends on a fine balance between these opposing effects and the specific reaction conditions.

Table 1: Summary of Steric and Electronic Effects on Ring-Opening of 2-(Naphthalen-2-ylmethyl)oxirane

| Condition | Dominant Effect | Mechanism | Favored Site of Nucleophilic Attack | Rationale |

| Basic/Neutral | Steric Hindrance | SN2 | C3 (less substituted) | The bulky naphthylmethyl group blocks access to the C2 carbon. |

| Acidic | Electronic & Steric | SN1/SN2-like | C2 (more substituted) | The positive charge in the protonated transition state is better stabilized at the more substituted carbon. oregonstate.eduyoutube.com |

Comparative Reactivity with Analogues

Comparing the reactivity of 2-(Naphthalen-2-ylmethyl)oxirane with simpler analogues, such as propylene (B89431) oxide or styrene (B11656) oxide, highlights the unique role of the naphthylmethyl group.

Versus Propylene Oxide: Propylene oxide has a small methyl group as its substituent. Under basic conditions, both compounds undergo attack at the less substituted carbon. However, under acidic conditions, the electronic stabilization offered by the naphthylmethyl group at the C2 position is expected to be more significant than that of a methyl group, potentially leading to a higher degree of selectivity for attack at the C2 carbon compared to propylene oxide.

Versus Styrene Oxide: Styrene oxide features a phenyl group directly attached to the oxirane ring, allowing for direct resonance stabilization of a carbocation at the benzylic position. This makes attack at the more substituted carbon highly favorable under acidic conditions. In 2-(Naphthalen-2-ylmethyl)oxirane, the naphthalene ring is separated from the oxirane by a methylene (B1212753) (-CH₂-) bridge. This separation prevents direct resonance stabilization, making its electronic influence primarily inductive. Therefore, the preference for attack at the C2 carbon in 2-(Naphthalen-2-ylmethyl)oxirane under acidic conditions would be less pronounced than in styrene oxide.

Table 2: Comparative Regioselectivity of Ring-Opening for Different Epoxides

| Compound | Substituent | Ring-Opening under Basic Conditions (e.g., NaOCH₃) | Ring-Opening under Acidic Conditions (e.g., H₃O⁺) |

| Propylene Oxide | -CH₃ | Major attack at less substituted carbon | Mixture, with significant attack at more substituted carbon |

| 2-(Naphthalen-2-ylmethyl)oxirane | -CH₂-Naphthyl | Major attack at less substituted carbon (C3) | Major attack at more substituted carbon (C2) oregonstate.edu |

| Styrene Oxide | -Phenyl | Major attack at less substituted carbon | Strong preference for attack at more substituted (benzylic) carbon |

Theoretical and Computational Chemistry Studies

Electronic Structure Analysis and Bonding Characterization

The electronic landscape of 2-(naphthalen-2-ylmethyl)oxirane is fundamentally dictated by the interplay between the naphthalene (B1677914) core and the oxirane ring. Computational analysis provides a quantitative picture of this relationship.

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in modeling the molecular structure and electronic properties of naphthalene derivatives. researchgate.net Methods such as the B3LYP functional combined with basis sets like 6-31(d,p) or 6-311++G(2df,2p) are commonly employed to optimize the geometry and compute the electronic characteristics of such molecules. researchgate.netresearchgate.net These calculations can reveal how the substituent group, in this case, the oxirane-methyl moiety, influences the naphthalene ring. researchgate.net

Advanced techniques like the absolutely localized molecular orbital (ALMO) based analysis can further dissect the substituent effects into distinct physical origins, including permanent electrostatics, Pauli repulsion, and inter-fragment orbital mixing. rsc.org For complex systems, Born-Oppenheimer Molecular Dynamics (BOMD) simulations can also be used to investigate the dynamic interactions between the molecule and its environment, offering insights beyond static calculations. nih.gov

| Method | Basis Set | System Studied | Reference |

|---|---|---|---|

| DFT (B3LYP) | 6-31(d,p) | Diaminonaphthalenes | researchgate.net |

| DFT (BH&HLYP) | 6-311++G(2df,2p) | 2-Methylnaphthalene | researchgate.net |

| DFT (B3LYP) | aug-cc-pVQZ | Naphthalene | samipubco.com |

| DFT (B3LYP) | 6-311++G(d,p) | Substituted Naphthalenes | researchgate.net |

Frontier Molecular Orbital (FMO) theory is a cornerstone for explaining chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). pearson.comucsb.edu The energy difference between these orbitals, known as the HOMO-LUMO gap, is a predictor of a molecule's stability and reactivity. wikipedia.org

In the parent naphthalene molecule, the HOMO is characterized by high electron density at the alpha-position (C1), making this site prone to electrophilic attack. ucsb.edu The introduction of a substituent, such as the oxirane-methyl group, alters the energies and spatial distribution of these frontier orbitals. rsc.orgresearchgate.net Studies on substituted naphthalenes show that electron-donating groups can elevate the HOMO energy, while electron-withdrawing groups can lower the LUMO energy, thereby narrowing the HOMO-LUMO gap. rsc.orgresearchgate.net This narrowing of the gap often correlates with increased reactivity. Computational analyses have demonstrated that inter-fragment orbital mixing between the naphthalene core and the substituent plays a crucial role in modifying the energies of the frontier orbitals. rsc.org

| Method | Basis Set | HOMO-LUMO Gap (eV) | Reference |

|---|---|---|---|

| DFT | aug-cc-pVQZ | 4.75 | samipubco.com |

| DFT (B3LYP) | 6-31(d,p) | 4.821 | researchgate.net |

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is essential for mapping the potential energy surfaces of chemical reactions, allowing for the identification of transition states and intermediates that govern the reaction pathway.

The formation of 2-(naphthalen-2-ylmethyl)oxirane can be achieved through the epoxidation of 2-vinylnaphthalene (B1218179), a reaction that proceeds via an electrophilic addition mechanism. The high ring strain of the resulting three-membered oxirane ring makes it susceptible to ring-opening reactions with a wide array of nucleophiles. researchgate.netnih.gov

Computational methods, especially DFT, are used to model the transition states of these reactions. For the ring-opening of naphthyl-substituted epoxides, calculations have shown that unusual regioselectivity can be explained by analyzing the energetics of the transition states. researchgate.net The preferred reaction pathway is determined by the activation energy, and factors such as the distortion energy required for the molecule to reach the transition state geometry can be a deciding factor, sometimes favoring attack at a more sterically hindered position. researchgate.net

The surrounding solvent can significantly influence reaction pathways by stabilizing or destabilizing reactants, intermediates, and transition states. While specific computational studies on the solvent effects for 2-(naphthalen-2-ylmethyl)oxirane reactions are not prominent, the principles are well-established. In acid-catalyzed ring-opening reactions, for example, polar solvents can stabilize the protonated epoxide and the partial carbocation character that develops in the transition state, thereby affecting the reaction rate. khanacademy.org Advanced computational techniques can model these interactions, providing a more accurate picture of the reaction energetics in solution. nih.gov

Computational chemistry provides a powerful framework for explaining the regioselectivity and stereoselectivity observed in the reactions of 2-(naphthalen-2-ylmethyl)oxirane. The regioselectivity of nucleophilic ring-opening is determined by the relative energy barriers for attack at the two different carbons of the oxirane ring. researchgate.net

DFT calculations can precisely compute these activation energies. The outcome is not always dictated by sterics alone; electronic factors can lead to preferential attack at the more substituted carbon. researchgate.net Theoretical tools like Fukui indices can be calculated to identify the most electrophilic sites within the molecule, while Natural Bond Orbital (NBO) analysis can quantify steric and electronic effects. Furthermore, theories such as the Molecular Electron Density Theory (MEDT) have been applied to understand the mechanisms and selectivity of reactions, including the ring-opening of epoxides. researchgate.net

Conformational Analysis and Molecular Dynamics Simulations

The flexibility of the methylene (B1212753) bridge connecting the naphthalene and oxirane rings in 2-(naphthalen-2-ylmethyl)oxirane allows for a variety of spatial arrangements, or conformations. Understanding the relative energies and populations of these conformers is crucial, as they can influence the molecule's physical properties and its interactions with other chemical species.

Conformational analysis is the study of the energetics between different rotational isomers (rotamers). lumenlearning.com For a molecule like 2-(naphthalen-2-ylmethyl)oxirane, the key dihedral angle is that which describes the rotation around the C-C bond linking the naphthalene ring to the oxirane's methylene group. Different rotational positions will result in varying degrees of steric hindrance and non-covalent interactions, leading to a landscape of energy minima and maxima.

Molecular dynamics (MD) simulations offer a way to explore this landscape dynamically. By simulating the motion of atoms over time, MD can provide a picture of how the molecule behaves in different environments, such as in a vacuum, in aqueous solution, or in an organic solvent. bohrium.com These simulations can reveal the preferred conformations and the transitions between them, offering a more realistic representation of the molecule's behavior than static calculations alone.

The stability and dynamics of 2-(naphthalen-2-ylmethyl)oxirane are expected to be significantly influenced by its environment. In a non-polar solvent or in the gas phase, intramolecular forces, such as van der Waals interactions and steric repulsion, will be the primary determinants of conformational preference. The bulky naphthalene group will likely favor conformations that minimize steric clash with the oxirane ring.

In a polar or protic solvent, intermolecular interactions, such as hydrogen bonding with the oxirane oxygen, would play a more significant role. MD simulations can model these interactions explicitly, providing insights into the solvation structure around the molecule and its effect on conformational equilibrium. For instance, the presence of water molecules could stabilize certain conformers by forming hydrogen bonds with the epoxide oxygen.

Table 1: Hypothetical Conformational Energy Profile of 2-(Naphthalen-2-ylmethyl)oxirane in Different Environments

| Dihedral Angle (Naphthyl-CH₂-CH-Oxirane) | Relative Energy (in vacuo, kcal/mol) | Relative Energy (in Water, kcal/mol) |

| 0° (Eclipsed) | 5.2 | 4.8 |

| 60° (Gauche) | 1.5 | 1.2 |

| 120° (Eclipsed) | 4.8 | 4.5 |

| 180° (Anti) | 0.0 | 0.0 |

Note: This table is illustrative and based on general principles of conformational analysis. The actual energy values would require specific computational studies.

Prediction of Spectroscopic Parameters (excluding actual experimental data)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are highly effective at predicting spectroscopic parameters such as Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies. samipubco.comnih.gov These predictions can be invaluable for identifying the compound and for interpreting experimental spectra.

For 2-(naphthalen-2-ylmethyl)oxirane, DFT calculations could predict the ¹H and ¹³C NMR chemical shifts for each unique atom in the molecule. The calculated shifts are often compared to a standard, such as tetramethylsilane (B1202638) (TMS), to provide values that are comparable to experimental data. The accuracy of these predictions has been shown to be quite high, especially when appropriate levels of theory and basis sets are used. nih.govacs.orgmdpi.comnih.gov

Similarly, the vibrational frequencies corresponding to the stretching and bending of chemical bonds can be calculated. These frequencies can be correlated with the peaks observed in an IR spectrum. For the oxirane ring, characteristic stretching vibrations are expected, and their calculated positions can help in confirming the presence of this functional group. spectroscopyonline.com

Table 2: Predicted Spectroscopic Parameters for a Low-Energy Conformer of 2-(Naphthalen-2-ylmethyl)oxirane

| Parameter | Predicted Value (Illustrative) |

| ¹H NMR Chemical Shift (Oxirane CH) | δ 3.1 ppm |

| ¹H NMR Chemical Shift (Oxirane CH₂) | δ 2.8, 2.9 ppm |

| ¹³C NMR Chemical Shift (Oxirane CH) | δ 52.5 ppm |

| ¹³C NMR Chemical Shift (Oxirane CH₂) | δ 47.0 ppm |

| IR Frequency (C-O-C stretch) | 890 cm⁻¹ |

| IR Frequency (Naphthalene C-H stretch) | 3050 cm⁻¹ |

Note: These values are hypothetical and intended to illustrate the type of data generated from computational predictions. Actual values would depend on the specific computational method and the chosen conformer.

Structure-Reactivity Relationships from a Computational Perspective

Computational chemistry can also be used to explore the relationship between the structure of 2-(naphthalen-2-ylmethyl)oxirane and its chemical reactivity. By mapping the electron density distribution and calculating molecular orbitals, insights can be gained into which parts of the molecule are most likely to participate in chemical reactions.

For an epoxide, the reactivity is often dominated by ring-opening reactions. Computational models can be used to study the mechanism of these reactions, for example, by calculating the energy barriers for nucleophilic attack at the two different carbon atoms of the oxirane ring. The electron-withdrawing or -donating nature of the naphthalen-2-ylmethyl substituent will influence the electron density on the oxirane ring, and thus its susceptibility to nucleophilic attack.

The frontier molecular orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key indicators of reactivity. The HOMO represents the region from which an electron is most likely to be donated, while the LUMO is the region most likely to accept an electron. The energies and spatial distributions of these orbitals can be used to predict how the molecule will interact with other reagents. samipubco.commdpi.com

Table 3: Hypothetical Computational Reactivity Descriptors for 2-(Naphthalen-2-ylmethyl)oxirane

| Descriptor | Predicted Value (Illustrative) | Implication for Reactivity |

| HOMO Energy | -6.5 eV | Indicates susceptibility to electrophilic attack |

| LUMO Energy | -0.8 eV | Indicates susceptibility to nucleophilic attack |

| Mulliken Charge on Oxirane Oxygen | -0.45 e | Suggests a site for protonation or Lewis acid coordination |

| Mulliken Charge on Oxirane Carbons | Cα: +0.15 e, Cβ: +0.12 e | Provides insight into regioselectivity of ring-opening |

Note: This table presents a conceptual overview of reactivity descriptors. The specific values would be the result of detailed quantum chemical calculations.

Applications As a Synthetic Building Block in Academic Research

Precursor in the Total Synthesis of Complex Organic Molecules

The utility of 2-(Naphthalen-2-ylmethyl)oxirane as a precursor stems from the epoxide's ability to introduce two functional groups with controlled stereochemistry. This reactivity is harnessed by chemists to build intricate molecular frameworks, particularly those found in biologically active natural products and pharmaceuticals.

A significant focus of research has been the generation of enantiomerically pure forms of naphthalene-derived epoxides. The development of stereoselective synthetic methods is crucial for their use in the synthesis of chiral drugs and other bioactive molecules. eurekaselect.com Access to these chiral epoxides allows for the synthesis of specific stereoisomers of more complex target molecules.

Microbial and enzymatic transformations are recognized for their potential in converting synthetic chemicals with high chemo-, regio-, and enantioselectivity. eurekaselect.com Such biocatalytic methods are in high demand within the pharmaceutical industry for producing chiral intermediates for bulk drug manufacturing. eurekaselect.com For instance, the asymmetric epoxidation of the precursor 2-vinylnaphthalene (B1218179) using chiral catalysts can yield enantiomerically enriched 2-(Naphthalen-2-ylmethyl)oxirane, a critical starting material for stereospecific synthesis.

The ring-opening of 2-(Naphthalen-2-ylmethyl)oxirane with various nucleophiles serves as a versatile entry point to a broad spectrum of functionalized derivatives. These intermediates can then undergo subsequent cyclization reactions to construct novel heterocyclic systems.

One prominent example is the synthesis of azetidines. Research has demonstrated a general and scalable two-step method for producing versatile alkaloid-type azetidines from simple building blocks like oxiranes. researchgate.netacs.org In these syntheses, the reaction of an amine, such as one containing a naphthalene (B1677914) moiety, with an activated oxirane derivative leads to the formation of a strained four-membered azetidine (B1206935) ring. researchgate.netacs.org The naphthalene unit, known for its presence in a wide range of pharmaceuticals, is a privileged scaffold in medicinal chemistry, making naphthalene-substituted heterocycles like azetidines attractive targets for drug discovery.

Table 1: Reported Applications in Heterocyclic Synthesis

| Target Heterocycle | Synthetic Strategy | Key Research Finding | Reference |

|---|---|---|---|

| Azetidines | Nucleophilic attack of an amine on an oxirane, followed by intramolecular cyclization. | A general, scalable method for the regio- and diastereoselective synthesis of 2-arylazetidines has been developed. researchgate.netacs.org | researchgate.net, acs.org |

| 1,3,4-Thiadiazole Derivatives | Ring-opening of an oxirane derivative with 2-amino-1,3,4-thiadiazole. | Provides a versatile entry to a wide range of functionalized naphthalene derivatives for further cyclization. |

Control over regio- and diastereoselectivity is paramount in the synthesis of complex molecules. In the context of forming heterocyclic scaffolds from oxirane precursors, significant progress has been made. For the synthesis of 2-arylazetidines, a highly regio- and diastereoselective method has been described. researchgate.netacs.org This kinetically controlled reaction exclusively yields the strained four-membered ring, avoiding the formation of the thermodynamically more stable five-membered rings. researchgate.netacs.org This level of control allows for the precise construction of complex cyclic systems with multiple stereocenters. rsc.org The nucleophilic attack on the activated oxirane ring can proceed with high regio- and stereoselectivity through an SN2-type mechanism. researchgate.net

Construction of Diverse Heterocyclic Scaffolds (e.g., Azetidines, Indoles, Triazoles)

Development of Novel Synthetic Reagents and Catalysts

Beyond its role as a structural precursor, the 2-(Naphthalen-2-ylmethyl)oxirane framework is explored in the development of new tools for chemical synthesis.

The naphthalene and oxirane moieties can be incorporated into larger molecular structures designed to act as ligands for metal catalysts. Oxazolines, for example, are heterocyclic compounds found in many bioactive products and are widely used as linkers in asymmetric catalysis and as ligands in cross-coupling reactions. researchgate.net The synthesis of such oxazoline (B21484) ligands can originate from epoxide precursors. By modifying 2-(Naphthalen-2-ylmethyl)oxirane, it is conceivable to create novel ligands where the naphthalene group helps to tune the steric and electronic properties of the resulting metal complex, potentially influencing the efficiency and selectivity of catalyzed reactions.

The Suzuki-Miyaura cross-coupling reaction is a powerful method for forming carbon-carbon bonds, often used to create biaryls. nih.gov Research has shown that naphthalene-based substrates, such as aryl carbamates and sulfamates, can be effectively used in these coupling reactions. nih.gov The transformations often employ nickel or palladium catalysts to activate otherwise inert carbon-oxygen or carbon-halogen bonds. nih.gov

The 2-(Naphthalen-2-ylmethyl)oxirane molecule can be envisioned as a platform for exploration in such catalytic cycles. The oxirane ring can be chemically transformed into various functional groups, such as a halide or a boronic ester. This functionalized naphthalene derivative could then serve as a coupling partner in a Suzuki-Miyaura reaction, enabling the synthesis of highly substituted naphthalene compounds. researchgate.net This application represents an active area of research, where the versatility of the epoxide handle is used to generate novel components for established and powerful catalytic cycles. youtube.com

Role in Materials Science Research

The bifunctional nature of 2-(naphthalen-2-ylmethyl)oxirane, possessing both a reactive epoxide ring and a rigid, aromatic naphthalene core, makes it a compelling component for the development of advanced materials. Its utility spans from the creation of specialty polymers to its role as a precursor for sophisticated organic materials.

Monomer for Specialty Polymer Synthesis

The strained three-membered ring of the oxirane moiety in 2-(naphthalen-2-ylmethyl)oxirane makes it an ideal monomer for ring-opening polymerization reactions. This process allows for the creation of specialty polymers with tailored properties. For instance, it can be used to produce polyethers, which are known for their diverse applications. biosynth.com

One notable example is the synthesis of poly(2-hydroxy-3-(naphthalen-2-yloxy)propyl methacrylate) (PHEMA) and its nanocomposites. In this process, a related compound, 2-[(2-naphthyloxy)methyl]oxirane, is first reacted with methacrylic acid to form the monomer 2-hydroxy-3-(1-naphthyloxy)propyl methacrylate (B99206) (NOPMA). researchgate.net This monomer is then polymerized via free-radical polymerization to yield the final polymer. researchgate.net The incorporation of the bulky and rigid naphthalene group into the polymer backbone can significantly influence the material's thermal and mechanical properties.

The following table outlines the synthesis of a specialty polymer using a naphthalene-containing oxirane monomer:

| Monomer | Co-reactant | Polymerization Method | Resulting Polymer |

| 2-[(2-naphthyloxy)methyl]oxirane | Methacrylic Acid | Free Radical Polymerization | Poly(2-hydroxy-3-(1-naphthyloxy)propyl methacrylate) (PNOPMA) |

Precursor for Advanced Organic Materials

The naphthalene unit within 2-(naphthalen-2-ylmethyl)oxirane imparts unique optical and electronic properties, making it a valuable precursor for advanced organic materials. nih.gov Naphthalene derivatives are integral to the synthesis of materials with applications in electronics and photonics due to their extended π-system.

Research has demonstrated that naphthalene-containing compounds can serve as building blocks for organic materials with interesting properties, such as aggregation-induced emission, which is relevant for the development of organic light-emitting diodes (OLEDs) and other optical materials. bldpharm.combldpharm.com The rigid and planar structure of the naphthalene core contributes to the formation of ordered molecular assemblies, which is crucial for the performance of these materials.

Derivatization Strategies for Chemical Library Synthesis

The reactivity of the epoxide ring in 2-(naphthalen-2-ylmethyl)oxirane, coupled with the potential for functionalization of the naphthalene ring, provides a powerful platform for the synthesis of diverse chemical libraries. These libraries are instrumental in drug discovery and the exploration of new chemical space.

Site-Selective Functionalization

The ability to selectively functionalize specific positions on the naphthalene ring is a key strategy for creating a diverse range of derivatives. While the epoxide ring offers a primary site for reaction, modern synthetic methods allow for the targeted modification of the aromatic core. researchgate.net

Directed metalation is a powerful technique for achieving site-selectivity. nih.gov By using directing groups, chemists can guide a metalating agent to a specific carbon-hydrogen bond on the naphthalene ring, which can then be converted into a new functional group. researchgate.netnih.gov For example, the presence of a directing group at the 1-position of the naphthalene ring can selectively direct arylation to the 2-position, and a group at the 2-position can direct it to the 3-position. researchgate.net This precise control over substitution patterns is crucial for generating libraries of structurally distinct molecules from a common precursor.

Exploitation of its Reactive Centers for Diversity-Oriented Synthesis

Diversity-oriented synthesis (DOS) aims to generate structurally diverse small molecules from a common starting material. The two reactive centers of 2-(naphthalen-2-ylmethyl)oxirane—the epoxide and the naphthalene ring—make it an excellent scaffold for DOS.

The epoxide ring is highly susceptible to ring-opening reactions with a wide variety of nucleophiles, such as amines, alcohols, and thiols. This reaction can introduce a diverse array of functional groups and build molecular complexity in a single step. For example, the reaction of 2-(naphthalen-2-ylmethyl)oxirane with different amines would lead to a library of amino alcohol derivatives.

Furthermore, the naphthalene moiety can be functionalized through various aromatic substitution reactions. For instance, naphthalene-chalcone hybrids have been synthesized and shown to possess interesting biological activities. nih.gov This involves reacting a naphthaldehyde with a ketone derivative. nih.gov By combining the versatile reactivity of the epoxide with the functionalization potential of the naphthalene core, a vast chemical space can be explored, leading to the discovery of novel compounds with unique properties.

The following table provides examples of derivatization strategies:

| Reactive Center | Reaction Type | Reagents | Resulting Functional Group |

| Epoxide Ring | Ring-Opening | Amines, Alcohols, Thiols | Amino alcohols, Ethers, Thioethers |

| Naphthalene Ring | Directed Metalation | Organometallic reagents | Substituted Naphthalenes |

| Naphthalene Ring | Electrophilic Aromatic Substitution | Nitrating agents, Halogens | Nitro-naphthalenes, Halo-naphthalenes |

Advanced Analytical Methodologies for Chemical Characterization Focus on Methods, Not Specific Data

Application of Advanced Spectroscopic Techniques for Structural Elucidation of Reaction Products

Spectroscopic methods are indispensable tools for probing the molecular architecture of "2-(Naphthalen-2-ylmethyl)oxirane" and its derivatives. By examining the interaction of molecules with electromagnetic radiation, these techniques provide detailed information about atomic connectivity, functional groups, and electronic properties.

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful technique for the unambiguous structural determination of "2-(Naphthalen-2-ylmethyl)oxirane" and for investigating reaction mechanisms. chemguide.co.uklibretexts.org Both ¹H and ¹³C NMR provide detailed information about the chemical environment of individual atoms within the molecule.

In a typical ¹H NMR spectrum of "2-(Naphthalen-2-ylmethyl)oxirane," distinct signals corresponding to the protons of the naphthalene (B1677914) ring, the methylene (B1212753) bridge, and the oxirane ring would be observed. The chemical shifts of these protons are influenced by their local electronic environment. For instance, the aromatic protons of the naphthalene moiety would appear in the downfield region of the spectrum, while the protons of the more shielded oxirane ring would be found further upfield. hmdb.ca

Furthermore, the splitting patterns of these signals, arising from spin-spin coupling between neighboring protons, provide valuable information about the connectivity of the molecule. chemguide.co.uklibretexts.org For example, the protons of the oxirane ring would likely exhibit a complex splitting pattern due to their diastereotopic nature and coupling with the adjacent methylene protons.

¹³C NMR spectroscopy complements the information obtained from ¹H NMR by providing data on the carbon skeleton of the molecule. Each unique carbon atom in "2-(Naphthalen-2-ylmethyl)oxirane" would give rise to a distinct signal in the ¹³C NMR spectrum, with its chemical shift indicative of its hybridization and bonding environment.

By analyzing the changes in the NMR spectra during a reaction, it is possible to track the consumption of starting materials, the formation of intermediates, and the appearance of the final product. This allows for a detailed investigation of reaction kinetics and the elucidation of the reaction mechanism.

Table 1: Predicted ¹H NMR Chemical Shifts for 2-(Naphthalen-2-ylmethyl)oxirane This table is a representation of expected values and may not reflect actual experimental data.

| Proton Environment | Predicted Chemical Shift (ppm) |

|---|---|

| Naphthalene-H | 7.4 - 8.0 |

| Methylene-H (CH₂) | 3.0 - 3.5 |

| Oxirane-H (CH) | 2.8 - 3.2 |

Mass spectrometry (MS) is a highly sensitive analytical technique used to determine the molecular weight and elemental composition of a compound. nist.gov For "2-(Naphthalen-2-ylmethyl)oxirane," with a molecular formula of C₁₃H₁₂O, the expected molecular weight is approximately 184.23 g/mol . nih.gov

In a mass spectrometer, molecules are ionized and then separated based on their mass-to-charge ratio (m/z). The resulting mass spectrum displays the relative abundance of each ion. The molecular ion peak (M⁺) in the mass spectrum of "2-(Naphthalen-2-ylmethyl)oxirane" would correspond to the intact molecule that has lost one electron.

In addition to the molecular ion, fragmentation patterns observed in the mass spectrum can provide valuable structural information. The fragmentation of "2-(Naphthalen-2-ylmethyl)oxirane" would likely involve cleavage of the bonds within the oxirane ring and the methylene bridge, leading to characteristic fragment ions. Analyzing these fragments can help confirm the structure of the molecule.

Mass spectrometry is also an invaluable tool for monitoring the progress of a reaction. By analyzing samples taken at different time points, it is possible to track the disappearance of the starting material's molecular ion peak and the appearance of the product's molecular ion peak. This allows for real-time monitoring of reaction kinetics and can aid in optimizing reaction conditions.

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that provide information about the functional groups present in a molecule. elsevier.comelsevier.com These methods are based on the principle that molecules absorb infrared radiation or scatter incident light at frequencies corresponding to their natural vibrational modes. nih.gov

The IR spectrum of "2-(Naphthalen-2-ylmethyl)oxirane" would exhibit characteristic absorption bands corresponding to the vibrations of its functional groups. Key expected vibrational modes include:

C-H stretching vibrations of the naphthalene ring and the aliphatic chain.

C=C stretching vibrations within the aromatic naphthalene ring.

C-O-C stretching vibrations of the oxirane ring.

Characteristic ring deformation vibrations of the three-membered epoxide ring.

Raman spectroscopy provides complementary information, particularly for non-polar bonds and symmetric vibrations. researchgate.net The Raman spectrum of "2-(Naphthalen-2-ylmethyl)oxirane" would also show bands corresponding to the naphthalene ring and oxirane ring vibrations. The combination of IR and Raman spectroscopy provides a more complete picture of the vibrational properties of the molecule, aiding in its structural confirmation. elsevier.com

Table 2: Characteristic Infrared Absorption Frequencies for 2-(Naphthalen-2-ylmethyl)oxirane This table is a representation of expected values and may not reflect actual experimental data.

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

|---|---|---|

| Aromatic C-H | Stretch | 3100 - 3000 |

| Aliphatic C-H | Stretch | 3000 - 2850 |

| Aromatic C=C | Stretch | 1600 - 1450 |

| Oxirane C-O-C | Asymmetric Stretch | ~1250 |

UV-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule. The naphthalene moiety in "2-(Naphthalen-2-ylmethyl)oxirane" contains a conjugated π-electron system, which gives rise to characteristic absorption bands in the UV region of the electromagnetic spectrum. nist.gov

The UV-Vis spectrum of this compound would be expected to show strong absorptions corresponding to π → π* transitions within the naphthalene ring. The position and intensity of these absorption bands can provide information about the extent of conjugation and the presence of any substituents on the aromatic ring. While the oxirane ring itself does not have strong UV-Vis absorption, its presence can subtly influence the electronic transitions of the naphthalene chromophore.

Chromatographic Techniques for Purity Assessment and Isolation of Intermediates

Chromatographic techniques are essential for separating the components of a mixture, making them indispensable for assessing the purity of "2-(Naphthalen-2-ylmethyl)oxirane" and for isolating any reaction intermediates.

Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are powerful separation techniques. google.comnist.gov

Gas Chromatography (GC) is suitable for the analysis of volatile and thermally stable compounds. "2-(Naphthalen-2-ylmethyl)oxirane" could potentially be analyzed by GC, where it would be vaporized and passed through a column. The retention time, the time it takes for the compound to travel through the column, is a characteristic property that can be used for identification and purity assessment. By coupling a GC instrument to a mass spectrometer (GC-MS), it is possible to obtain both separation and structural information simultaneously. nih.gov

High-Performance Liquid Chromatography (HPLC) is a versatile technique that can be used for a wide range of compounds, including those that are not suitable for GC analysis. sielc.com In HPLC, the sample is dissolved in a liquid mobile phase and passed through a column packed with a stationary phase. The separation is based on the differential partitioning of the components between the two phases. For "2-(Naphthalen-2-ylmethyl)oxirane," a reverse-phase HPLC method, using a nonpolar stationary phase and a polar mobile phase, would likely be effective. sielc.com The purity of the compound can be determined by the area of its peak in the chromatogram relative to the total area of all peaks. HPLC is also a valuable tool for the isolation and purification of reaction intermediates on a preparative scale.

Table 3: Commonly Mentioned Compounds

| Compound Name |

|---|

| 2-(Naphthalen-2-ylmethyl)oxirane |

| 2-vinylnaphthalene (B1218179) |

| meta-chloroperoxybenzoic acid |

| epichlorohydrin |

X-ray Crystallography for Solid-State Structure Determination of Derivatives

While obtaining single crystals of the parent oxirane suitable for X-ray diffraction can be challenging, the analysis of its crystalline derivatives provides invaluable and unambiguous information about its molecular structure, including absolute configuration. The reaction of the epoxide ring with various nucleophiles can yield stable, crystalline derivatives that are amenable to single-crystal X-ray analysis.

A pertinent example is the structural elucidation of 2-[(naphthalen-2-yl)methyl]isothiouronium bromide, a derivative formed from 2-(naphthalen-2-ylmethyl)oxirane. nih.govresearchgate.net The crystallographic analysis of this salt provides precise data on bond lengths, bond angles, and torsion angles, confirming the connectivity and conformation of the naphthalen-2-ylmethyl moiety.

Key findings from the X-ray crystal structure of 2-[(naphthalen-2-yl)methyl]isothiouronium bromide include: nih.govresearchgate.net

The compound crystallizes in the monoclinic P21/c space group. nih.govresearchgate.net

The asymmetric unit contains one 2-[(naphthalen-2-yl)methyl]isothiouronium cation and one bromide anion. nih.govresearchgate.net

The naphthalene core is nearly planar, and the methylene carbon atom lies almost in the plane of the naphthalene ring. nih.gov

The C11-S1 bond is almost perpendicular to the plane of the naphthalene core, with torsion angles C1-C2-C11-S1 and C3-C2-C11-S1 being 91.8 (3)° and -88.0 (3)°, respectively. nih.gov

The isothiouronium group is significantly tilted, which is attributed to the steric demands of the 2-naphthylmethyl unit within the crystal packing. nih.gov

The crystal structure is stabilized by charge-assisted N—H···Br hydrogen bonds and dipole-dipole interactions, which organize the molecules into bilayers. nih.gov

This detailed structural information on a derivative serves as a definitive confirmation of the core structure of the parent epoxide. Furthermore, if a chiral nucleophile is used to open the epoxide ring, X-ray crystallography of the resulting diastereomeric product can be used to determine the absolute configuration of the original chiral center in the 2-(naphthalen-2-ylmethyl)oxirane.

Future Directions and Emerging Research Avenues for 2 Naphthalen 2 Ylmethyl Oxirane

The exploration of 2-(naphthalen-2-ylmethyl)oxirane and related epoxides is entering a new phase, driven by advancements in sustainable chemistry, process engineering, and computational science. Future research is poised to unlock more efficient, environmentally friendly, and innovative ways to synthesize and utilize this valuable chemical intermediate.

Q & A

Basic Research Questions

Q. How can researchers optimize the enantioselective synthesis of 2-(Naphthalen-2-ylmethyl)oxirane, and what catalysts improve stereochemical control?

- Methodological Answer : Use asymmetric epoxidation protocols with chiral catalysts (e.g., Sharpless or Jacobsen conditions) to enhance enantiomeric excess (ee). For example, (S)-2-((R)-fluoro(phenyl)methyl)oxirane synthesis employs stereoselective fluorination and epoxidation steps . Reaction parameters (temperature, solvent polarity, and catalyst loading) should be systematically varied. Monitor ee via chiral HPLC or NMR with chiral shift reagents .

Q. What analytical techniques are most effective for characterizing 2-(Naphthalen-2-ylmethyl)oxirane’s purity and structural integrity?

- Methodological Answer : Combine spectroscopic methods:

- NMR : Analyze , , and (if fluorinated derivatives exist) to confirm substitution patterns and stereochemistry .

- Mass Spectrometry : Confirm molecular weight and fragmentation patterns.

- HPLC : Use reverse-phase or chiral columns to assess purity and enantiomeric ratios .

Q. How can researchers design toxicity screening experiments for this compound using in vitro models?

- Methodological Answer : Follow inclusion criteria from toxicological profiles (e.g., species: human cell lines or lab mammals; endpoints: hepatic/renal effects, oxidative stress markers). Use dose-response studies with exposure routes mimicking potential environmental or pharmacological pathways (oral, inhalation). Reference standardized protocols from ’s Table B-1 for systemic effects assessment .

Advanced Research Questions

Q. What computational models predict the environmental persistence and degradation pathways of 2-(Naphthalen-2-ylmethyl)oxirane?

- Methodological Answer : Apply density functional theory (DFT) to calculate bond dissociation energies and reaction barriers for hydrolysis or photodegradation. Compare with experimental data from accelerated aging studies (e.g., pH-dependent stability tests). Models should account for naphthalene’s aromatic stability and the oxirane ring’s susceptibility to nucleophilic attack .

Q. How do substituents on the naphthalene ring influence regioselectivity in ring-opening reactions of this epoxide?

- Methodological Answer : Synthesize derivatives with electron-donating (e.g., -OCH) or electron-withdrawing (e.g., -NO) groups. Perform kinetic studies using nucleophiles (e.g., amines, thiols) under controlled conditions. Analyze regioselectivity via NMR or X-ray crystallography of products. ’s complex aryl-substituted oxiranes provide structural analogs for comparison .

Q. What mechanisms underlie conflicting toxicity data for naphthalene-derived epoxides in hepatotoxicity studies?

- Methodological Answer : Investigate metabolic activation pathways using cytochrome P450 isoforms (e.g., CYP2E1) in primary hepatocytes. Compare species-specific metabolism (human vs. rodent) and detoxification efficiency via glutathione conjugation. Address contradictions by replicating studies under standardized OECD guidelines .

Q. How can catalytic systems be tailored for the stereocontrolled synthesis of 2-(Naphthalen-2-ylmethyl)oxirane derivatives in green chemistry applications?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.